![molecular formula C13H18O2 B13055771 1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
1-[4-(Propan-2-yloxy)phenyl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Propan-2-yloxy)phenyl]butan-1-one is an organic compound with the molecular formula C13H18O2 It is characterized by a phenyl ring substituted with a propan-2-yloxy group and a butan-1-one chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(Propan-2-yloxy)phenyl]butan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the propan-2-yloxy group on the phenyl ring. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates and their subsequent reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Propan-2-yloxy)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized phenyl derivatives.
Applications De Recherche Scientifique
1-[4-(Propan-2-yloxy)phenyl]butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Propan-2-yloxy)phenyl]butan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level .
Comparaison Avec Des Composés Similaires
- 1-[4-(Butan-2-yloxy)phenyl]propan-1-one
- 1-[4-(Methoxy)phenyl]butan-1-one
- 1-[4-(Ethoxy)phenyl]butan-1-one
Comparison: 1-[4-(Propan-2-yloxy)phenyl]butan-1-one is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(4-propan-2-yloxyphenyl)butan-1-one |
InChI |
InChI=1S/C13H18O2/c1-4-5-13(14)11-6-8-12(9-7-11)15-10(2)3/h6-10H,4-5H2,1-3H3 |
Clé InChI |
QBTGNIYUMURIQH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC=C(C=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


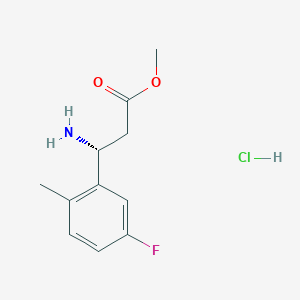
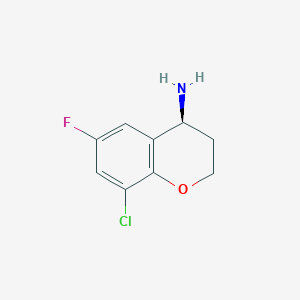
![7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055704.png)
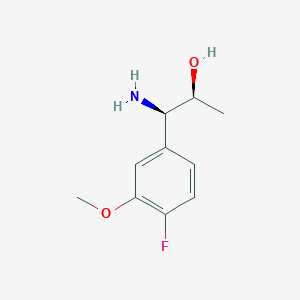
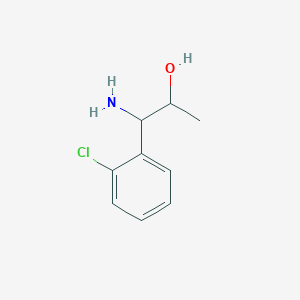
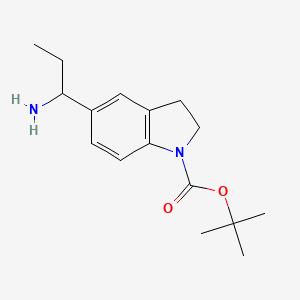
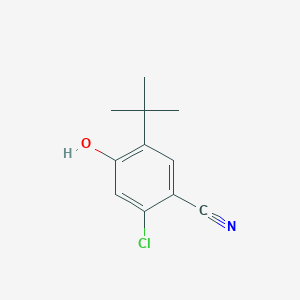
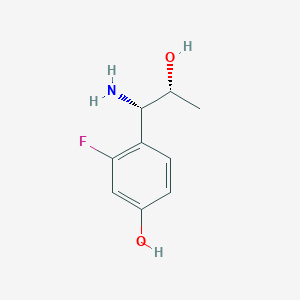
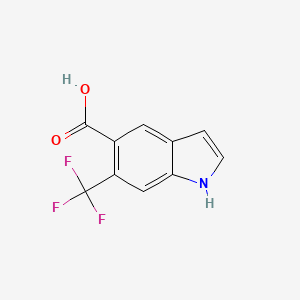
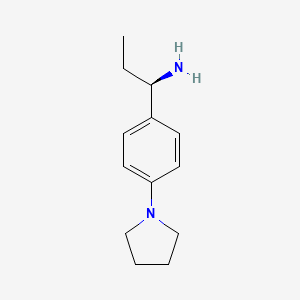
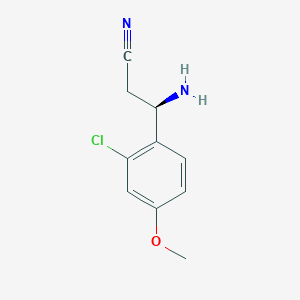
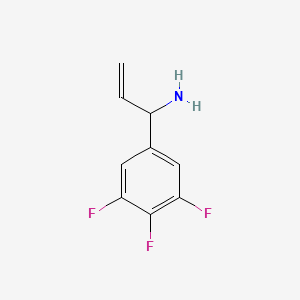
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
